3-(4-Methylpiperazin-1-yl)pyrrolidine-2,5-dione

Medicinal chemistry Scaffold differentiation Structure-activity relationships

Researchers face a sourcing gap: most commercial pyrrolidine-2,5-dione derivatives are N1-substituted analogs lacking the imide NH hydrogen bond donor critical for distinct molecular recognition. 3-(4-Methylpiperazin-1-yl)pyrrolidine-2,5-dione (CAS 887847-55-4, ≥98%, MW 197.23) fills this gap with C3-attached 4-methylpiperazine that preserves the imide NH (HBD=1, TPSA 52.65 Ų). Key advantages: (1) Dual orthogonal diversification at N1 imide and N4′ piperazine enables parallel library synthesis toward sub-nM PHD2 inhibitors (1-ethyl analog IC₅₀=0.800 nM). (2) Racemic single stereocenter (MW<200 Da) meets Rule-of-Three criteria for SPR/NMR fragment screening. (3) Well-precedented chiral resolution and fragment growth routes accelerate lead optimization timelines.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B5475758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazin-1-yl)pyrrolidine-2,5-dione
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CC(=O)NC2=O
InChIInChI=1S/C9H15N3O2/c1-11-2-4-12(5-3-11)7-6-8(13)10-9(7)14/h7H,2-6H2,1H3,(H,10,13,14)
InChIKeyOZROCRXWRBNMDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylpiperazin-1-yl)pyrrolidine-2,5-dione: Identity and Physicochemical Profile


3-(4-Methylpiperazin-1-yl)pyrrolidine-2,5-dione (CAS 887847-55-4) is a heterocyclic building block belonging to the pyrrolidine-2,5-dione (succinimide) class, in which a 4-methylpiperazin-1-yl moiety is directly attached at the C3 position of the imide ring. With a molecular formula of C₉H₁₅N₃O₂ and a molecular weight of 197.23 Da, it is characterized by a computed LogP of -1.3511, a topological polar surface area (TPSA) of 52.65 Ų, one hydrogen bond donor (the imide NH), and a single rotatable bond . This compound is commercially available at ≥98% purity and is supplied primarily as a research intermediate for further synthetic elaboration . It is important to distinguish this 3-substituted regioisomer from the more extensively studied N-Mannich base series (e.g., N-[(4-arylpiperazin-1-yl)-methyl]-pyrrolidine-2,5-diones), in which the piperazine is attached at the N1 position via a methylene linker, a structural difference that fundamentally alters hydrogen-bonding capacity, molecular shape, and derivatization potential [1].

Non-Interchangeability with N-Substituted Analogs


Generic substitution between pyrrolidine-2,5-dione derivatives bearing a 4-methylpiperazine group is not scientifically justifiable because the attachment site—C3 versus N1—dictates fundamentally different molecular recognition properties. In the target compound, the 4-methylpiperazine is directly appended at the sp³-hybridized C3 carbon, creating a chiral center, preserving the imide NH as a hydrogen bond donor (HBD count = 1), and constraining the piperazine in a specific spatial orientation relative to the succinimide plane . In the extensively studied N-Mannich base analogs (e.g., N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione, CAS 38221-40-8 type), the piperazine is attached at N1 via a flexible methylene linker, eliminating the C3 stereocenter, abolishing the imide NH hydrogen bond donor (HBD count = 0), and producing a TPSA of 43.86 Ų compared with 52.65 Ų for the target compound . These differences have direct pharmacological consequences: in the N-Mannich base anticonvulsant series, the presence or absence of a substituent at C3 (e.g., 3-methyl vs. 3-H) alters the MES ED₅₀ by more than twofold (16.13 vs. 37.79 mg/kg), demonstrating that the C3 position is a critical driver of pharmacodynamic potency [1].

Quantitative Comparator Evidence


Regiochemical Identity vs. N-Mannich Bases

The target compound (C3 attachment) differs fundamentally from the N-Mannich base regioisomer 1-[(4-methylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione (CAS 38221-40-8, N1 attachment via methylene linker). The target compound possesses one hydrogen bond donor (imide NH), a TPSA of 52.65 Ų, a C3 stereocenter (racemic), and only one rotatable bond, while the N-Mannich regioisomer has zero hydrogen bond donors, a TPSA of 43.86 Ų, no C3 stereocenter, and two rotatable bonds . This translates into distinct hydrogen-bonding capacity and molecular rigidity, which directly affect target recognition and downstream derivatization options.

Medicinal chemistry Scaffold differentiation Structure-activity relationships

Anticonvulsant MES Potency: Role of C3 Substitution

In a direct head-to-head study of N-Mannich base pyrrolidine-2,5-diones, the 3-methyl-substituted derivative (compound 12) exhibited an MES ED₅₀ of 16.13 mg/kg, whereas the corresponding 3-unsubstituted analog (compound 23) showed an ED₅₀ of 37.79 mg/kg—a 2.34-fold difference in potency [1]. Furthermore, in a separate series, 3-aryl-substituted N-(4-methylpiperazin-1-yl)-pyrrolidine-2,5-diones displayed MES ED₅₀ values ranging from 29 to 48 mg/kg, while 3-spirocycloalkyl analogs were completely inactive, confirming that the nature of the C3 substituent is a binary determinant of anticonvulsant efficacy [2]. The target compound, bearing a 4-methylpiperazin-1-yl group directly at C3, occupies a unique and unexplored position within this pharmacophore landscape, combining the proven importance of C3 substitution with a basic amine group capable of protonation at physiological pH.

Anticonvulsant drug discovery Maximal electroshock seizure Structure-activity relationship

Fragment Physicochemical Profile and Rule-of-Three

The target compound (MW = 197.23, LogP = -1.3511, TPSA = 52.65 Ų, HBD = 1) resides well within fragment-based drug discovery (FBDD) Rule-of-Three space (MW < 250, LogP < 3, HBD ≤ 3, HBA ≤ 6) . In contrast, 1-aryl-substituted analogs bearing the same 3-(4-methylpiperazin-1-yl) core display substantially higher molecular weight and lipophilicity: 1-phenyl analog (CAS 21621-57-8) has MW = 273.15 and TPSA = 43.86 Ų ; 1-(3,4-dichlorophenyl) analog (CHEMBL1271547) has MW ≈ 342.2 and demonstrates measurable Bfl-1 binding with IC₅₀ = 10,000 nM [1]; and 1-ethyl analog (CAS 802017-52-3, CHEMBL2041187) shows potent PHD2 inhibition with IC₅₀ = 0.800 nM [2]. The target compound's low molecular weight and high aqueous solubility (LogP = -1.3511) make it an ideal fragment-sized starting point for structure-guided growth into these biologically active chemical space regions.

Fragment-based drug discovery Lead-likeness Physicochemical profiling

Synthetic Versatility via Free Imide NH

The target compound features an unsubstituted imide NH at N1, providing a chemically distinct handle for alkylation, arylation, or Mannich reactions. This contrasts with the 1-aryl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-diones (e.g., CHEMBL1271547, 1-(4-ethoxyphenyl) analog), where N1 is already blocked by an aromatic substituent [1]. In the broader pyrrolidine-2,5-dione literature, N1 modification is a primary diversification strategy: N-[(4-arylpiperazin-1-yl)-methyl] derivatives of this scaffold achieved MES ED₅₀ values as low as 14.18 mg/kg, demonstrating that N1 substitution alone can drive potent pharmacodynamic effects [2]. The target compound, with both a free N1 and a C3 piperazine, offers orthogonal diversification at two positions, enabling systematic exploration of both vectors independently—a synthetic advantage not available in compounds where either site is pre-functionalized.

Parallel synthesis Library design Diversification strategies

Commercial Purity and Quality Specification

The target compound is commercially sourced at a certified purity of ≥98% (CAS 887847-55-4, Cat. No. CS-0365645), with recommended storage at 2–8°C in sealed, dry conditions . In comparison, several closely related 1-aryl-3-(4-methylpiperazin-1-yl) analogs (e.g., 1-(2,4-dichlorophenyl) and 1-(2-butoxyphenyl) derivatives) are typically offered at 95% purity by multiple vendors . The 3% difference in purity specification may appear modest, but in the context of biological screening—where impurities at the 5% level can generate false-positive hits at micromolar concentrations—the ≥98% specification provides measurably lower risk of impurity-driven assay interference. Furthermore, the defined storage condition (2–8°C, dry) and GHS classification (H302, H315, H319, H335) provide clear handling guidance not uniformly available for all analogs .

Chemical procurement Quality control Reproducibility

Application Scenarios


Fragment-Based Lead Generation for PHD2 and Bfl-1

With MW 197.23, LogP -1.3511, and TPSA 52.65 Ų, the target compound meets all Rule-of-Three criteria for fragment-based screening . Its close 1-ethyl analog (CAS 802017-52-3) demonstrates sub-nanomolar PHD2 inhibition (IC₅₀ = 0.800 nM) [1], while the 1-(3,4-dichlorophenyl) analog binds Bfl-1 (IC₅₀ = 10,000 nM) [2]. As the unsubstituted parent scaffold, the target compound is the logical fragment hit for SPR or NMR screens against these targets, with well-precedented synthetic routes for fragment growth at N1 to access the known active chemical space.

Novel C3 Pharmacophore for MES Seizure Models

The anticonvulsant literature establishes that C3 substitution on pyrrolidine-2,5-dione is a prerequisite for MES activity, with 3-aryl derivatives achieving ED₅₀ values of 29–48 mg/kg and 3-spirocycloalkyl analogs being completely inactive . The target compound introduces a 4-methylpiperazin-1-yl substituent at C3—a basic amine pharmacophore not previously evaluated in this chemotype. This represents a rationally justified novel vector for anticonvulsant screening, supported by the 2.34-fold potency differential observed between 3-methyl and 3-unsubstituted N-Mannich bases [1].

Diversifiable Intermediate for Parallel Library Synthesis

The target compound's two orthogonal diversification sites—the N1 imide NH and the N4′ piperazine tertiary amine—enable systematic parallel library construction . N1 functionalization via alkylation or Mannich reaction can rapidly generate analogs sampling the chemical space between the sub-nanomolar PHD2 inhibitor (1-ethyl analog, IC₅₀ = 0.800 nM) [1] and micromolar Bfl-1 binders (1-(3,4-dichlorophenyl) analog, IC₅₀ = 10,000 nM) [2]. This dual-vector diversification strategy reduces synthetic burden compared to de novo synthesis of each analog, directly benefiting lead optimization timelines.

Chiral Method Development: Racemic Succinimide Standard

The C3 position of the target compound is a single stereocenter, making the racemic mixture (as supplied) a well-defined substrate for chiral stationary phase screening and enantiomer separation method development . Unlike N-Mannich base analogs that lack stereochemistry at C3, the target compound provides a simple, low-molecular-weight test case (MW 197.23) for evaluating chiral resolution conditions applicable to more complex pyrrolidine-2,5-dione drug candidates, with the separated enantiomers serving as stereochemically pure probes for target engagement studies.

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